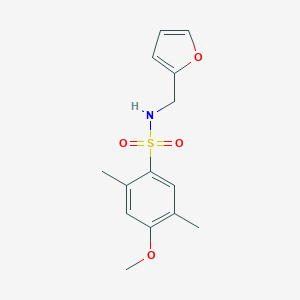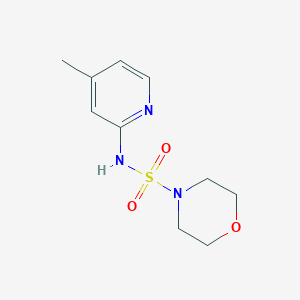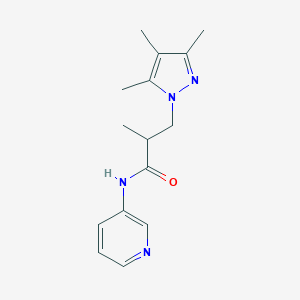![molecular formula C16H18BrN3O3 B279208 5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide](/img/structure/B279208.png)
5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide, also known as BRD-0705, is a small molecule compound that has gained significant attention in scientific research due to its potential applications in the field of cancer research. This compound is a potent inhibitor of the bromodomain-containing protein 4 (BRD4), which is a key epigenetic regulator of gene expression. BRD-0705 has been shown to have promising anticancer effects in preclinical studies, making it a potential candidate for further development as a cancer therapeutic agent.
作用機序
5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide works by inhibiting the bromodomain of BRD4, which is a key epigenetic regulator of gene expression. The bromodomain is a protein domain that recognizes acetylated lysine residues on histones, which are important for the regulation of gene transcription. BRD4 is a member of the bromodomain and extraterminal (BET) protein family, which plays a critical role in the regulation of oncogenic pathways. By inhibiting the bromodomain of BRD4, 5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide prevents the protein from interacting with chromatin and regulating gene expression, leading to the downregulation of oncogenic pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide has been shown to have potent anticancer effects in preclinical studies, both in vitro and in vivo. In cancer cells, this compound induces apoptosis, inhibits cell proliferation, and reduces the expression of oncogenic genes such as c-Myc and Bcl-2. In animal models of cancer, 5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide has been shown to inhibit tumor growth and metastasis, and to prolong survival. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
実験室実験の利点と制限
One of the main advantages of 5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide for lab experiments is its specificity for the bromodomain of BRD4, which makes it a valuable tool for studying the role of this protein in cancer and other diseases. In addition, this compound has been shown to have potent anticancer effects in preclinical studies, making it a promising candidate for further development as a cancer therapeutic agent. However, one limitation of 5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide is that it may not be effective against all types of cancer cells, and further studies are needed to determine its efficacy in different cancer models.
将来の方向性
There are several future directions for the research on 5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide. One area of interest is the development of combination therapies using 5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide and other anticancer agents, which may enhance the efficacy of this compound and overcome resistance mechanisms in cancer cells. Another area of interest is the investigation of the role of BRD4 and other BET proteins in other diseases, such as inflammatory disorders and cardiovascular disease. Finally, further studies are needed to optimize the pharmacokinetic and pharmacodynamic properties of 5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide, and to evaluate its safety and efficacy in clinical trials.
合成法
The synthesis of 5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide involves several steps, including the reaction of 5-bromo-2-furoic acid with thionyl chloride to form 5-bromo-2-chlorofuran, which is then reacted with N-(2-aminoethyl)-N,N-dimethylamine to form 5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide. The synthesis of 5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide has been reported in several scientific publications, and the compound is commercially available for research purposes.
科学的研究の応用
5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide has been extensively studied for its potential applications in cancer research. In preclinical studies, this compound has been shown to inhibit the growth of various types of cancer cells, including leukemia, lymphoma, and solid tumors such as lung, breast, and prostate cancer. 5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide works by binding to the bromodomain of BRD4, which prevents the protein from interacting with chromatin and regulating gene expression. This leads to the downregulation of oncogenic pathways and the induction of apoptosis in cancer cells.
特性
製品名 |
5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide |
|---|---|
分子式 |
C16H18BrN3O3 |
分子量 |
380.24 g/mol |
IUPAC名 |
5-bromo-N-[2-[2-(dimethylamino)ethylcarbamoyl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H18BrN3O3/c1-20(2)10-9-18-15(21)11-5-3-4-6-12(11)19-16(22)13-7-8-14(17)23-13/h3-8H,9-10H2,1-2H3,(H,18,21)(H,19,22) |
InChIキー |
LFNGZHDPMRRSLI-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(O2)Br |
正規SMILES |
CN(C)CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(O2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[(3-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B279164.png)
![2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B279165.png)
![N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide](/img/structure/B279167.png)
![N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B279171.png)
![N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide](/img/structure/B279172.png)
![N-[2-(dimethylamino)ethyl]-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B279210.png)